SN38-Cooh
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Overview
Description
SN38-Cooh, also known as 7-ethyl-10-hydroxycamptothecin, is a potent antineoplastic agent derived from camptothecin. It is the active metabolite of irinotecan, a chemotherapeutic drug used primarily for the treatment of colorectal cancer. This compound is known for its ability to inhibit DNA topoisomerase I, an enzyme crucial for DNA replication and transcription, making it highly effective in inducing cell cycle arrest and apoptosis in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SN38-Cooh typically involves the modification of camptothecin. One common method is the conjugation of 7-ethyl-10-hydroxycamptothecin with biocompatible polylactic acid (PLA) to form a prodrug. This process involves tethering SN38 to PLA with an appropriate degree of polymerization . Another method involves the conjugation of SN38 with cholesterol via a redox dual-responsive disulfide bond, forming SN38-SS-CST .
Industrial Production Methods
Industrial production of this compound often employs nanoprecipitation techniques to create nanoassemblies of the compound. For instance, SN38-SS-CST can self-assemble into nanoassemblies driven by hydrophobic interactions, π-π stacking, and hydrogen bonding . Additionally, SN38 can be loaded into nanostructured lipid carriers (NLCs) using methods like probe ultrasonication hot homogenization .
Chemical Reactions Analysis
Types of Reactions
SN38-Cooh undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to changes in its microstructure.
Reduction: The compound can also undergo reduction reactions, particularly in redox-responsive environments.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or dithiothreitol.
Solvents: Dimethyl sulfoxide (DMSO) is often used to dissolve this compound for various reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation can lead to the formation of oxidized derivatives, while reduction can yield reduced forms of the compound.
Scientific Research Applications
SN38-Cooh has a wide range
Properties
Molecular Formula |
C26H24N2O8 |
---|---|
Molecular Weight |
492.5 g/mol |
IUPAC Name |
4-[[(19S)-10,19-diethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl]oxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C26H24N2O8/c1-3-14-15-9-13(29)5-6-19(15)27-23-16(14)11-28-20(23)10-18-17(24(28)33)12-35-25(34)26(18,4-2)36-22(32)8-7-21(30)31/h5-6,9-10,29H,3-4,7-8,11-12H2,1-2H3,(H,30,31)/t26-/m0/s1 |
InChI Key |
AOWPNVSSWGMHGV-SANMLTNESA-N |
Isomeric SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)OC(=O)CCC(=O)O)C2=NC5=C1C=C(C=C5)O |
Canonical SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)OC(=O)CCC(=O)O)C2=NC5=C1C=C(C=C5)O |
Origin of Product |
United States |
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